

# Application Notes and Protocols for Tissue Embedding with PARAPLAST PLUS®

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## Compound of Interest

Compound Name: PARAPLAST PLUS

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## Introduction

**PARAPLAST PLUS®** is a premium embedding medium composed of a refined mixture of highly purified paraffin and plastic polymers, with the addition of a small percentage of Dimethyl Sulfoxide (DMSO) (0.8%).<sup>[1][2][3][4]</sup> This unique formulation is designed to provide rapid and thorough infiltration of tissues, particularly large or dense specimens, which can be challenging to process with standard paraffin.<sup>[1][2][4]</sup> The inclusion of DMSO enhances the penetration of the embedding medium, facilitating the production of high-quality, wrinkle-free sections as thin as 2 to 4 micrometers.<sup>[1][2][5]</sup> **PARAPLAST PLUS®** has a melting point of approximately 56-57°C.<sup>[1][2][6]</sup> These application notes provide a detailed, step-by-step guide to the successful embedding of biological tissues using **PARAPLAST PLUS®**.

## Experimental Protocols

The process of embedding tissue in **PARAPLAST PLUS®** involves a sequential series of steps: fixation, dehydration, clearing, infiltration, and finally, embedding. Each step is critical for preserving tissue morphology and ensuring optimal sectioning quality.

## Tissue Fixation

Proper fixation is the cornerstone of high-quality histological preparations. The choice of fixative and fixation time depends on the tissue type and the specific research application.

- Recommended Fixatives: 10% Neutral Buffered Formalin (NBF) is the most common fixative for routine histology.[7] Other fixatives like Bouin's fluid can be used for delicate tissues.[7]
- Procedure:
  - Immediately immerse the freshly dissected tissue in a volume of fixative that is at least 10-20 times the volume of the tissue.
  - Ensure the tissue thickness is appropriate for fixative penetration (typically no more than 5 mm).
  - Fixation time can range from 6 to 48 hours depending on the tissue size and density.[7] For some applications, overnight fixation at 4°C is recommended.[8]

## Dehydration

Dehydration involves the removal of water from the fixed tissue, which is essential for subsequent infiltration with the non-aqueous **PARAPLAST PLUS®**. This is typically achieved using a graded series of ethanol.

- Procedure: A typical dehydration schedule is outlined in the table below. The tissue is moved through a series of increasing ethanol concentrations.

Step	Reagent	Time	Temperature
1	70% Ethanol	30-60 minutes	Room Temperature
2	80% Ethanol	30-60 minutes	Room Temperature
3	90% Ethanol	30-60 minutes	Room Temperature
4	95% Ethanol	2 changes, 30-60 minutes each	Room Temperature
5	100% Ethanol	3 changes, 30-60 minutes each	Room Temperature

Note: For delicate tissues, a more gradual dehydration series starting from 30% or 50% ethanol may be beneficial.[8]

## Clearing

The clearing step removes the dehydrating agent (ethanol) and replaces it with a substance that is miscible with both ethanol and the embedding medium. Xylene is a traditional clearing agent, but less toxic alternatives are available and recommended.

- Recommended Clearing Agents:
  - Xylene: A highly effective clearing agent.
  - Histo-Clear®: A d-Limonene based xylene substitute that is less toxic and can improve tissue sectioning by leaving tissues less hard and brittle.[\[1\]](#)
- Procedure: The tissue is passed through a series of clearing agent solutions to ensure complete removal of ethanol.

Step	Reagent	Time	Temperature
1	75% Ethanol / 25% Clearing Agent	60 minutes	Room Temperature
2	50% Ethanol / 50% Clearing Agent	60 minutes	Room Temperature
3	25% Ethanol / 75% Clearing Agent	60 minutes	Room Temperature
4	100% Clearing Agent	2 changes, 60 minutes each	Room Temperature

## Infiltration with PARAPLAST PLUS®

Infiltration is the process of replacing the clearing agent with molten **PARAPLAST PLUS®**. The DMSO in **PARAPLAST PLUS®** helps to accelerate this process.

- Procedure:
  - Melt the **PARAPLAST PLUS®** pellets in a paraffin oven set to 56-58°C.[\[8\]](#) Avoid heating above 62°C as it can impair sectioning quality.[\[9\]](#)

- Gradually introduce the **PARAPLAST PLUS®** to the tissue.

Step	Reagent	Time	Temperature
1	50% Clearing Agent / 50% PARAPLAST PLUS®	60 minutes	56-58°C
2	100% PARAPLAST PLUS®	2-3 changes, 60-120 minutes each	56-58°C
3	100% PARAPLAST PLUS® (Final)	Overnight	56-58°C

For dense or large tissues, an extended infiltration time may be necessary. Some protocols suggest adding Paraplast chips directly to the clearing agent and allowing for a gradual increase in wax concentration.[\[8\]](#)[\[10\]](#)

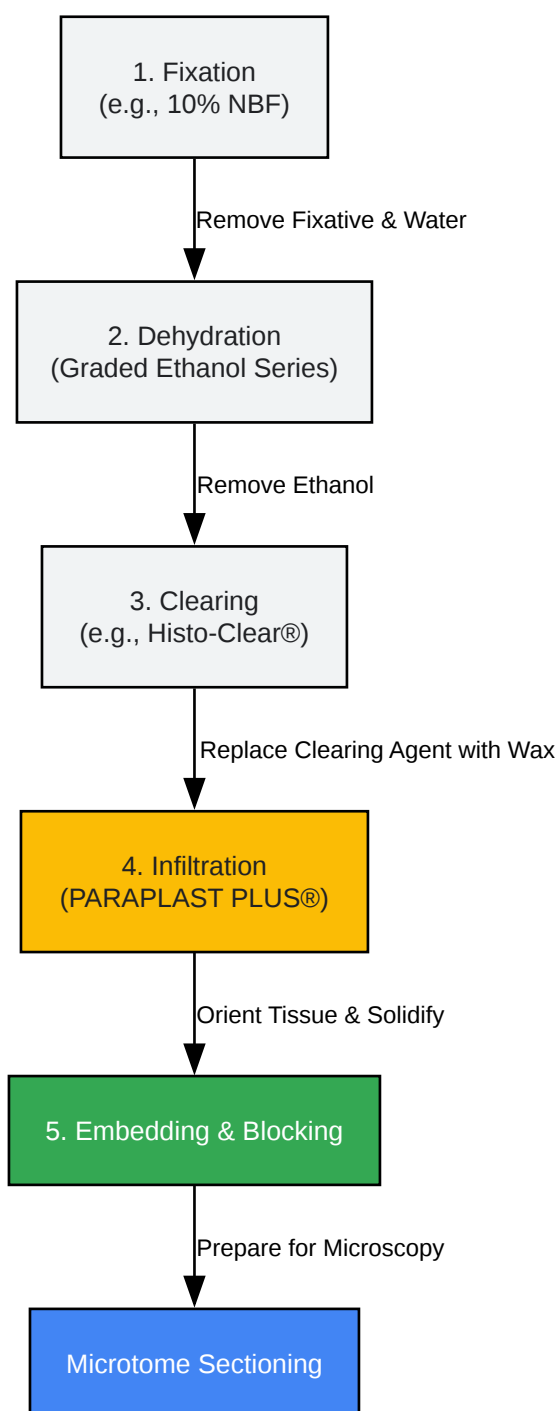
## Embedding and Blocking

The final step is to orient the infiltrated tissue in a mold filled with molten **PARAPLAST PLUS®** and allow it to solidify into a block that can be sectioned on a microtome.

- Procedure:
  - Pre-warm embedding molds and forceps on a hot plate or in the paraffin oven.
  - Dispense a small amount of molten **PARAPLAST PLUS®** into the bottom of the mold.
  - Using warmed forceps, carefully transfer the infiltrated tissue from the processing cassette to the mold.
  - Orient the tissue in the desired plane for sectioning.
  - Carefully fill the remainder of the mold with molten **PARAPLAST PLUS®**, ensuring there are no air bubbles trapped around the tissue.
  - Place the cassette base on top of the mold.

- Transfer the filled mold to a cold plate or a chilled surface (e.g., an ice bath) to solidify.[8]  
[9] Rapid and even cooling is crucial for creating a uniform block and preventing crystallization of the wax.

## Experimental Workflow Diagram



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Caption: Workflow for tissue embedding with **PARAPLAST PLUS®**.

## Data Presentation

### Summary of Processing Times and Temperatures

Stage	Reagent(s)	Typical Time per Step	Temperature
Fixation	10% Neutral Buffered Formalin	6 - 48 hours	Room Temperature or 4°C
Dehydration	Graded Ethanol Series (70%-100%)	30 - 60 minutes	Room Temperature
Clearing	Xylene or Xylene Substitute	60 minutes	Room Temperature
Infiltration	PARAPLAST PLUS®	60 - 120 minutes (multiple changes)	56 - 58°C
Embedding	PARAPLAST PLUS®	Variable (until solidified)	Cool to Solidify

## Troubleshooting

Problem	Possible Cause	Solution
Brittle/Hard Tissue	Over-dehydration or prolonged exposure to high temperatures.	Reduce the time in higher concentrations of ethanol and in the paraffin oven. Use a lower melting point wax if necessary.
Mushy/Soft Tissue	Incomplete dehydration or clearing.	Ensure adequate time in each dehydration and clearing step. Use fresh reagents.
Wrinkled Sections	Incomplete infiltration; improper cooling of the block.	Increase infiltration time and ensure multiple changes of fresh PARAPLAST PLUS®. Cool the block rapidly and evenly.
Separation of Wax from Tissue	Incomplete dehydration or clearing; residual solvent.	Ensure thorough processing in all steps. Consider a final clearing step with a fresh change of agent before infiltration.
Crystalline Wax Block	Slow or uneven cooling.	Cool the block quickly on a cold plate or in an ice water bath.

For further assistance or to report any issues, please refer to the manufacturer's safety data sheet (SDS) and technical documentation.[\[11\]](#)[\[12\]](#)

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